N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide - 1049316-31-5

N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Catalog Number: EVT-3344753
CAS Number: 1049316-31-5
Molecular Formula: C24H27N5O4S
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide []

Compound Description: This compound features a piperazine ring in a chair conformation, connected to an acetamide group. The structure also includes a quinoline ring system and phenyl and methoxyphenyl rings. Weak intermolecular C—H⋯π interactions have been observed in its crystal structure.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) []

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. Research indicates that its binding to the OX2 receptor is characterized by high affinity, a fast association rate, and a remarkably slow dissociation rate. This slow dissociation leads to a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at the OX2 receptor.

N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine []

Compound Description: This compound is an impurity identified in the antibacterial drug sulfamethizole (4-amino-N-(5-methyl-1, 3, 4-thiadiazol-2-yl)benzenesulfonamide). It forms due to the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with sulfamethizole during the drug synthesis.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It exhibits potent anti-inflammatory effects in rodent models of rheumatoid arthritis and osteoarthritis, demonstrating similar efficacy to selective COX-2 inhibitors and NSAIDs. MF498 is well-tolerated in preclinical models, exhibiting minimal gastrointestinal or renal toxicity.

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide) []

Compound Description: This compound, designated as "lead 1" in the study, serves as an initial S100A2-p53 protein-protein interaction inhibitor. It exhibits moderate growth inhibition activity against various human cancer cell lines, including pancreatic cancer cell lines. Researchers further modified this lead compound to create focused libraries and improve its potency and selectivity.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

Compound Description: This series of compounds features a benzodioxane moiety linked to a sulfonamide group, connected to an acetamide moiety with various phenyl substitutions. These compounds demonstrated significant inhibitory activity against α-glucosidase, with weaker activity against acetylcholinesterase.

2-[amino]-N-(un/substituted-phenyl)acetamides []

Compound Description: These compounds feature a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a sulfonamide with a 4-chlorophenyl substituent, connected to an acetamide with varying phenyl substitutions. Some of these compounds exhibited notable antibacterial and antifungal activity with minimal hemolytic activity.

Venetoclax N-oxide (VNO) []

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the synthesis and degradation of venetoclax, a potent BCL-2 inhibitor used for treating various blood cancers. It is a significant impurity formed via oxidation of the piperazine nitrogen in venetoclax.

Venetoclax hydroxylamine impurity (VHA) []

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of venetoclax. It forms via a [, ] Meisenheimer rearrangement of VNO. The presence of VHA alongside VNO in venetoclax samples emphasizes the complexity of oxidative degradation pathways and their potential impact on drug quality.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide []

Compound Description: This aminopyrazole compound acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. Notably, it reduces Mcl-1 levels in a concentration-dependent manner. This compound demonstrates the potential of targeting CDK5 to indirectly regulate Mcl-1 function and sensitize pancreatic cancers to Bcl-2 inhibitors.

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) []

Compound Description: Compound 14 targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. This interaction inhibits HIV-1 replication by interfering with the virus assembly process. It exhibits broad-spectrum anti-HIV activity against group M isolates.

N-{3-[4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl]phenyl}acetamide (PRX-00023) []

Compound Description: PRX-00023 is a potent and selective amidosulfonamide 5-HT1A agonist under investigation for treating anxiety and depression. Its discovery and optimization were primarily driven by in silico modeling and structure-based design, highlighting the value of computational approaches in drug development.

Properties

CAS Number

1049316-31-5

Product Name

N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

IUPAC Name

N-[4-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C24H27N5O4S/c1-3-33-21-8-4-19(5-9-21)23-12-13-24(27-26-23)28-14-16-29(17-15-28)34(31,32)22-10-6-20(7-11-22)25-18(2)30/h4-13H,3,14-17H2,1-2H3,(H,25,30)

InChI Key

WVJYPDHEEIQCKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.